2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a chlorophenoxy group, a thiochromeno group, and a thiazol group, all of which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenoxy group, thiochromeno group, and thiazol group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds often undergo reactions at their functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
- Test results indicate that most of the tested compounds exhibit similar antifungal activity to the reference diflubenzuron, with certain compounds even surpassing its efficacy .
Antifungal Activity
Chemical Structure and Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S2/c19-11-5-7-12(8-6-11)23-9-16(22)20-18-21-17-13-3-1-2-4-14(13)24-10-15(17)25-18/h1-8H,9-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCMOUIWZSITLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide |
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